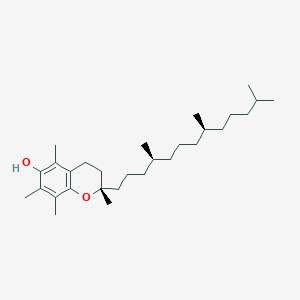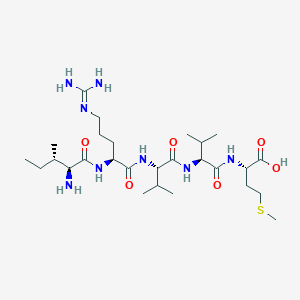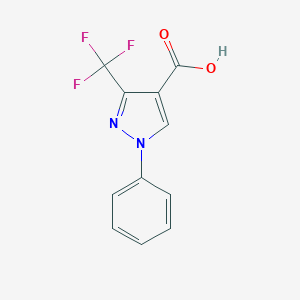
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the linear formula C10H7F3N2O .
Synthesis Analysis
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazoles has been reported in several studies . One strategy involves the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis . Another approach uses chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be analyzed using techniques such as GC–MS and 1H and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been studied extensively . For instance, the reactions between enaminones and dinucleophiles addressing to heterocycles have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid include its molecular weight (228.17) and its linear structure formula (C10H7F3N2O) .Scientific Research Applications
Antifungal Applications
A series of N-(substituted pyridinyl)-1-methyl (phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and bioassayed in vitro against three kinds of phytopathogenic fungi (Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica). The results showed that some of the synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities .
Pesticide Development
The compound has been used in the development of green pesticides. The State Key Laboratory Breeding Base of Green Pesticides and Agricultural Bioengineering has conducted research on this compound .
Synthesis of Derivatives
The compound has been used in the synthesis of a new series of pyrazole carboxamide compounds containing an active 3-trifluoromethyl-1H-pyrazole-4-carboxamide skeleton .
Antimicrobial Activity
In a study, 1-phenyl-3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-pyrazole-4-carbaldehyde, a derivative of the compound, was synthesized and tested for its antimicrobial activity .
Safety and Hazards
The safety information for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYRCXFCCKSUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566234 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
142818-01-7 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Q & A
Q1: What is the molecular formula and weight of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
A1: The molecular formula of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is C11H8F3N3O2 []. While the abstract doesn't explicitly state the molecular weight, it can be calculated from the molecular formula.
Q2: What are the key structural features of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as revealed by the study?
A2: The study reveals that the asymmetric unit of this compound contains two molecules. In each molecule, the phenyl ring and the pyrazole ring are not coplanar. The dihedral angles between these rings are 65.3° and 85.6° in the two molecules of the asymmetric unit []. The crystal structure also shows the formation of centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxyl groups of adjacent molecules [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

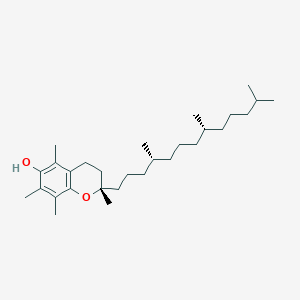
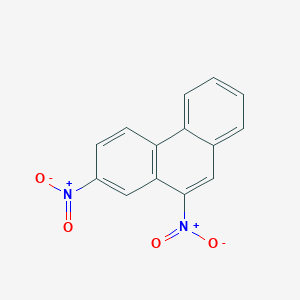



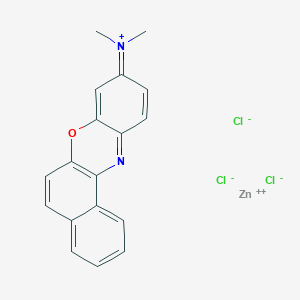
![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)
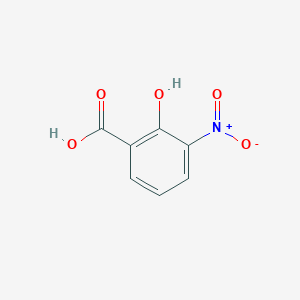
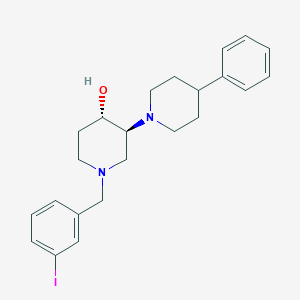
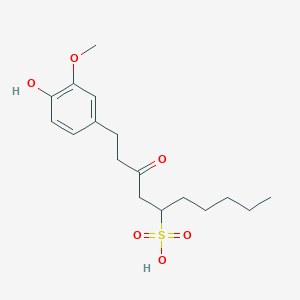
![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)
